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Compound of Interest

Compound Name: Iodomethyl isopropyl carbonate

Cat. No.: B3050426 Get Quote

An In-Depth Technical Guide to Iodomethyl Isopropyl Carbonate

Abstract: Iodomethyl isopropyl carbonate (IP-IMC) is a reactive chemical intermediate of

significant interest in pharmaceutical sciences, primarily utilized as a pro-moiety in drug

development. This guide provides a comprehensive technical overview of its structure,

physicochemical properties, synthesis, and mechanism of action. By functionalizing a parent

drug molecule, IP-IMC can enhance pharmacokinetic properties such as solubility and

bioavailability. The pro-drug is designed for in-vivo cleavage, typically via enzymatic hydrolysis,

to release the active pharmaceutical ingredient (API), formaldehyde, and carbon dioxide. This

document serves as a resource for researchers and drug development professionals, offering

detailed protocols and mechanistic insights to facilitate its application in medicinal chemistry.

Introduction to Acyloxymethyl Carbonate Prodrugs
The development of effective therapeutic agents is often hampered by suboptimal

pharmacokinetic profiles of otherwise potent molecules. The prodrug approach is a well-

established strategy to overcome these limitations, wherein a bioactive compound is

temporarily modified with a promoiety to improve properties like membrane permeability,

aqueous solubility, and metabolic stability.

Acyloxymethyl carbonate linkers, such as Iodomethyl isopropyl carbonate, represent a

versatile class of promoieties. They are typically attached to carboxylate, phosphate, or phenol

functional groups on a parent drug. The resulting carbonate ester is designed to be stable

under normal storage conditions but labile in vivo. Following administration, the linker is
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cleaved by ubiquitous enzymes, such as plasma esterases, releasing the active drug at the site

of action.[1] This strategy has been successfully employed to improve the oral bioavailability of

antiviral agents and other therapeutics.

Physicochemical and Structural Properties
Understanding the fundamental properties of IP-IMC is critical for its handling, reaction setup,

and purification.

Chemical Structure
The structure of Iodomethyl isopropyl carbonate consists of an isopropyl carbonate group

linked to an iodomethyl group. The highly reactive carbon-iodine bond makes it an excellent

alkylating agent for nucleophilic functional groups on drug molecules.
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Figure 1. Chemical Structure of Iodomethyl Isopropyl Carbonate
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Caption: Figure 1. Chemical Structure of Iodomethyl Isopropyl Carbonate

Physicochemical Data
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The key properties of Iodomethyl isopropyl carbonate are summarized in the table below.

Data for the analogous and more common precursor, Chloromethyl isopropyl carbonate

(CMIC), is included for comparison where direct data for IP-IMC is unavailable.

Property Value Reference

IUPAC Name
iodomethyl propan-2-yl

carbonate
[2]

Synonyms
Isopropyloxycarbonyloxymethy

l iodide
[2]

CAS Number 258841-42-8

Molecular Formula C₅H₉IO₃

Molecular Weight 244.03 g/mol [2]

Physical Form Liquid [3]

Purity Typically ≥96% [3]

Boiling Point
Data not available (CMIC: 75-

78°C @ 1333 Pa)
[4]

Density
Data not available (CMIC:

1.085 g/cm³ @ 20°C)
[5]

Storage
Store in freezer (-20°C), inert

atmosphere, protect from light

Spectroscopic Analysis
Confirmation of the structure and assessment of purity are typically achieved through

spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

Expected ¹H NMR Spectrum
While a published spectrum for IP-IMC is not readily available, its ¹H NMR signals can be

reliably predicted based on the known spectrum of its precursor, Chloromethyl isopropyl

carbonate (CMIC), and fundamental principles.[4] The electronegativity difference between
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chlorine and iodine significantly influences the chemical shift of the adjacent methylene

protons.

¹H NMR of CMIC (CDCl₃, 300MHz) δ: 5.69 (s, 2H, -O-CH₂-Cl), 4.92 (septet, 1H, -CH-

(CH₃)₂), 1.31 (d, 6H, -CH-(CH₃)₂).[4]

For Iodomethyl isopropyl carbonate, the following shifts are expected:

-O-CH₂-I (singlet, 2H): Expected around δ 5.8-5.9 ppm. The substitution of chlorine with

iodine, a less electronegative and larger atom, results in a slight upfield shift (to the right) for

the methylene protons compared to the iodomethyl group in similar structures. However, in

this specific carbonate system, the resonance effect of the adjacent oxygen dominates, and

the shift is comparable to the chloro-analogue, potentially slightly downfield.

-CH-(CH₃)₂ (septet, 1H): Expected around δ 4.9-5.0 ppm. This signal is largely unaffected by

the change from Cl to I.

-CH-(CH₃)₂ (doublet, 6H): Expected around δ 1.3-1.4 ppm. This signal is also unaffected.

Synthesis and Purification
IP-IMC is most commonly and efficiently synthesized from its chloro-analogue, Chloromethyl

isopropyl carbonate (CMIC), via a Finkelstein reaction.[6] This nucleophilic substitution reaction

involves a halide exchange, which is driven to completion by the precipitation of sodium

chloride in an acetone or acetonitrile solvent.

Synthesis Workflow
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Caption: Figure 2. Synthesis workflow for IP-IMC via Finkelstein Reaction.

Detailed Experimental Protocol
This protocol is based on established principles of the Finkelstein reaction for similar

substrates.[6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b3050426?utm_src=pdf-body-img
https://www.organic-chemistry.org/namedreactions/finkelstein-reaction.shtm
https://www.researchgate.net/figure/Synthesis-of-acyloxymethylcarbonates-3-5-Reagents-and-conditions-a-chloromethyl_fig1_278670124
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Chloromethyl isopropyl carbonate (CMIC) (1.0 eq)

Sodium iodide (NaI) (1.5 eq)

Anhydrous acetone

Dichloromethane (for workup)

Saturated sodium thiosulfate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add Chloromethyl isopropyl carbonate followed by anhydrous acetone. Stir until fully

dissolved.

Reagent Addition: Add sodium iodide to the solution. Causality Insight: A slight excess (1.5

eq) of NaI is used to drive the reaction equilibrium towards the product according to Le

Châtelier's principle.

Reaction Execution: Heat the mixture to reflux and maintain for 3-5 hours under an inert

atmosphere (e.g., nitrogen). Monitor the reaction progress by TLC or GC. Causality Insight:

Acetone is the solvent of choice because NaI is soluble, while the NaCl byproduct is

insoluble and precipitates, effectively removing it from the reaction mixture and preventing

the reverse reaction.[6]

Workup - Filtration: After cooling to room temperature, filter the mixture through a pad of

celite to remove the precipitated sodium chloride.

Workup - Extraction: Concentrate the filtrate under reduced pressure. Redissolve the

resulting crude oil in dichloromethane and wash sequentially with saturated sodium
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thiosulfate solution (to remove any residual iodine) and brine. Causality Insight: The

thiosulfate wash is crucial for quenching unreacted iodine, which can discolor the product.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate in vacuo to yield the crude IP-IMC as a pale yellow oil.

Purification: For high-purity material required in drug synthesis, the crude product should be

purified by vacuum distillation.

Mechanism of Action as a Pro-moiety
When IP-IMC is conjugated to a drug (Drug-H), it forms a prodrug (Drug-IP-IMC). The primary

function of this prodrug is to undergo predictable cleavage in vivo to release the active drug.

In-Vivo Hydrolysis Pathway
The bioactivation is typically initiated by non-specific plasma esterases, which hydrolyze the

carbonate ester bond.[1] This enzymatic attack generates an unstable hemiacetal intermediate.

This intermediate rapidly and spontaneously decomposes, releasing the active drug, carbon

dioxide, and formaldehyde.

Prodrug
(Drug-O-CH₂-O-CO-O-iPr)

Unstable Hemiacetal Intermediate
(Drug-O-CH₂-OH)

Esterase
Hydrolysis
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Figure 3. Enzymatic hydrolysis pathway of an IP-IMC prodrug.
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Caption: Figure 3. Enzymatic hydrolysis pathway of an IP-IMC prodrug.
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Trustworthiness Note: The release of formaldehyde is a critical consideration in the design of

such prodrugs. While released in stoichiometric amounts, the potential for toxicity must be

evaluated within the context of the drug's overall dosing and therapeutic index.

Applications in Drug Development
The primary application of Iodomethyl isopropyl carbonate is as a reagent for synthesizing

acyloxymethyl carbonate prodrugs. It is particularly useful for masking polar functional groups,

thereby increasing the lipophilicity of the parent drug.

Improved Oral Bioavailability: By increasing lipophilicity, the prodrug can better permeate the

lipid bilayers of the gastrointestinal tract, leading to improved absorption and higher systemic

exposure of the active drug.

Enhanced Solubility: While often used to increase lipophilicity, modification with specific

carbonate moieties can also be tailored to improve aqueous solubility.[8]

Targeted Delivery: More advanced prodrug strategies can utilize specific enzyme expression

profiles in target tissues to achieve localized drug release.

This approach is analogous to the use of Chloromethyl isopropyl carbonate in the synthesis of

Tenofovir Disoproxil Fumarate, a widely used antiviral medication.[9]

Safety and Handling
Iodomethyl isopropyl carbonate is a reactive and hazardous chemical that must be handled

with appropriate precautions.

Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H318 (Causes

serious eye damage), H335 (May cause respiratory irritation).[3]

Signal Word: Danger.[3]

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid

inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a freezer (-20°C) under an inert atmosphere

and protected from light to prevent degradation.

Conclusion
Iodomethyl isopropyl carbonate is a valuable synthetic tool for the development of advanced

prodrugs. Its ability to form a cleavable linker allows medicinal chemists to overcome

pharmacokinetic challenges, transforming promising lead compounds into viable drug

candidates. A thorough understanding of its properties, synthesis, and mechanistic behavior, as

detailed in this guide, is essential for its effective and safe implementation in a research and

development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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